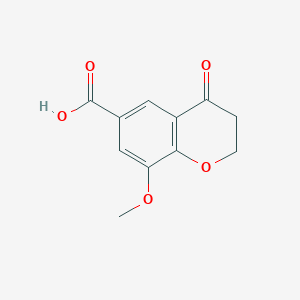

8-Methoxy-4-oxochroman-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O5 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

8-methoxy-4-oxo-2,3-dihydrochromene-6-carboxylic acid |

InChI |

InChI=1S/C11H10O5/c1-15-9-5-6(11(13)14)4-7-8(12)2-3-16-10(7)9/h4-5H,2-3H2,1H3,(H,13,14) |

InChI Key |

WGMQVAAHSMIACH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1OCCC2=O)C(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar and Rational Drug Design of 8 Methoxy 4 Oxochroman 6 Carboxylic Acid Derivatives

Elucidation of Key Pharmacophoric Features within the Chroman-4-one Scaffold

The chroman-4-one framework, a fusion of a benzene (B151609) ring and a dihydropyranone ring, possesses distinct pharmacophoric features that are fundamental to its biological activities. These features include:

Aromatic Ring: The benzene portion of the scaffold is crucial for establishing π-π stacking and hydrophobic interactions with aromatic amino acid residues within target proteins.

Carbonyl Group (C4): The ketone at the C4-position acts as a key hydrogen bond acceptor, forming critical interactions with hydrogen bond donors in the active sites of enzymes or receptors. Studies have shown that an intact carbonyl group is often crucial for high potency. nih.gov

Oxygen Atom (O1): The ether oxygen in the dihydropyranone ring can also serve as a hydrogen bond acceptor, contributing to the binding affinity and orientation of the molecule within a target's binding pocket. nih.gov

Substitution Sites: Positions C2, C3, C6, and C8 are common points for substitution, and the nature of the substituents at these positions largely defines the specific biological activity and selectivity of the derivatives. nih.govresearchgate.net

These core features make the chroman-4-one scaffold a versatile template for designing molecules that can interact with a wide range of biological targets.

Influence of Methoxy (B1213986) Group Positioning and Substituent Variation on Bioactivity

The position and nature of substituents on the chroman-4-one ring dramatically influence the molecule's bioactivity. The methoxy group (-OCH3), in particular, can significantly alter a compound's properties.

The presence of a methoxy group can enhance antioxidant activity. nih.govresearchgate.net This is attributed to its electron-donating nature, which can stabilize the molecule after scavenging free radicals. nih.govresearchgate.net In general, increasing the number of methoxy groups on a phenolic acid structure tends to increase its antioxidant potential. nih.gov

SAR studies on various chroman-4-one derivatives have revealed specific trends related to substitution:

Position 8: Substitution at the C8-position with electron-withdrawing groups, such as bromo or chloro, has been shown to be favorable for potent and selective inhibition of certain enzymes like SIRT2. nih.gov While the 8-methoxy group is electron-donating, its specific impact depends on the target. Its presence is known to affect the electronic properties of the aromatic ring, influencing binding and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov

Position 6: Similar to the C8 position, substitution with larger, electron-withdrawing groups at the C6 position has been found to be crucial for high potency in some contexts. nih.gov

Other Positions: Alkyl chains with three to five carbons at the C2-position have been identified as important for the potency of certain chroman-4-one-based inhibitors. nih.gov

The interplay between substituents at different positions is also critical. For instance, the effects of a substituent at position 6 can be dependent on the nature of the substituent at position 8. researchgate.net

Table 1: Influence of Substituents on the Bioactivity of Chroman-4-one Analogs

| Position | Substituent Type | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| C2 | Alkyl chain (3-5 carbons) | Crucial for high potency against SIRT2 | nih.gov |

| C6 | Large, electron-withdrawing groups (e.g., Br) | Favorable for SIRT2 inhibition | nih.gov |

| C8 | Large, electron-withdrawing groups (e.g., Br, Cl) | Favorable for SIRT2 inhibition | nih.gov |

| Aromatic Ring | Methoxy group (-OCH3) | Can enhance antioxidant activity | nih.govresearchgate.net |

| Aromatic Ring | Phenolic hydroxyl group (-OH) | Enhances antioxidant activity | nih.gov |

Role of Carboxylic Acid Group and its Derivatives in Target Binding and Selectivity

The carboxylic acid group (-COOH) is a highly versatile functional group in drug design due to its ability to engage in multiple types of interactions. frontiersin.org Its presence at the C6-position of the 8-methoxychroman-4-one scaffold is expected to significantly influence target binding and selectivity.

The carboxyl group can:

Form Strong Hydrogen Bonds: As both a hydrogen bond donor (from the hydroxyl) and acceptor (from the carbonyl oxygen), it can form strong, directional interactions.

Engage in Ionic Interactions: At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion (-COO⁻), allowing for potent electrostatic interactions with positively charged residues like lysine (B10760008) or arginine in a binding site. frontiersin.org

Chelate Metal Ions: The carboxylate group can coordinate with metal ions that may be present as cofactors in enzyme active sites. mdpi.com

Improve Solubility: The ionizable nature of the carboxylic acid generally enhances the water solubility of a molecule, which can be a favorable pharmacokinetic property. frontiersin.org

Derivatization of the carboxylic acid into esters or amides can systematically probe the importance of these interactions. For example, converting the acid to a methyl ester neutralizes the negative charge and removes a hydrogen bond donor, which can help determine if the ionic character is essential for activity. A series of N-substituted phenylamides of a related 6-hydroxy-7-methoxychroman-2-carboxylic acid showed that substituents on the phenylamide ring were critical for inhibitory activity against nuclear factor-kappaB. nih.gov This highlights how derivatives of the carboxylic acid can be used to explore and optimize interactions with a target.

Conformational Analysis and Stereochemical Impact on Biological Potency

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical determinants of its biological activity. The chroman-4-one scaffold is not planar due to the sp3-hybridized carbon atoms at C2 and C3.

Conformational Flexibility: The dihydropyranone ring can adopt different conformations, such as a half-chair or sofa conformation. The preferred conformation can be influenced by the substituents, and this shape dictates how the molecule fits into a binding pocket.

Stereochemistry at C2/C3: If a substituent is present at the C2 or C3 position, a chiral center is created, leading to enantiomers (R and S forms). These enantiomers can have significantly different biological activities. For example, in a study of SIRT2 inhibitors based on the chroman-4-one scaffold, the (-)-enantiomer of a lead compound was found to be a more potent inhibitor (IC50 of 1.5 μM) compared to the (+)-enantiomer (IC50 of 4.5 μM). nih.gov This three-fold difference in potency underscores the importance of stereochemistry.

In another example involving amide-chroman derivatives, the (S)-enantiomer of 6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was a highly potent and selective ROCK2 inhibitor, demonstrating that the specific spatial arrangement of the groups is crucial for isoform selectivity. Conformational studies are therefore essential to understand how different stereoisomers orient their key interacting groups and to guide the synthesis of the more active isomer.

Comparative SAR with Related Chroman-4-one, Chromone (B188151), and Coumarin (B35378) Scaffolds

Chroman-4-ones, chromones, and coumarins are all benzopyran-based scaffolds but differ in the saturation and oxidation state of the pyran ring. These structural differences lead to variations in their chemical properties and biological activities.

Chroman-4-one vs. Chromone: The primary difference is the absence of the C2-C3 double bond in chroman-4-ones. This makes the chroman-4-one ring more flexible and non-planar compared to the rigid, planar chromone ring. This difference in geometry can lead to different binding modes. In some cases, the unsaturated chromone analogue shows comparable or slightly less activity than its chroman-4-one counterpart. For instance, a 2-pentyl-substituted chromone was found to be insignificantly less active as a SIRT2 inhibitor than its corresponding chroman-4-one analogue. nih.gov In a separate study comparing coumarin- and chromone-3-phenylcarboxamide scaffolds as MAO-B inhibitors, the position of the benzopyrone sp2 oxygen was found to be largely independent, suggesting both scaffolds could be productively used.

Coumarin Scaffold: Coumarins (2H-chromen-2-ones) have a different arrangement of the carbonyl group compared to chromones (4H-chromen-4-ones). This alters the electronic distribution and the directionality of potential hydrogen bonds. Studies directly comparing the antiplatelet activity of coumarin and chromone derivatives have shown that the specific substitution pattern is key, with certain coumarin derivatives proving to be more effective.

The choice of scaffold—chroman-4-one, chromone, or coumarin—provides a strategic tool for medicinal chemists to modulate the geometry, electronic properties, and ultimately the biological profile of a lead compound.

Table 2: Comparison of Benzopyran-Based Scaffolds

| Scaffold | Key Structural Feature | Geometry | Implication for Drug Design | Reference |

|---|---|---|---|---|

| Chroman-4-one | Saturated C2-C3 bond | Non-planar, flexible | Allows for 3D exploration of binding pockets; potential for stereoisomers. | |

| Chromone | Unsaturated C2-C3 bond | Planar, rigid | Favorable for π-stacking interactions; conformationally restricted. | nih.gov |

| Coumarin | Carbonyl at C2 | Planar, rigid | Alters electronic properties and H-bonding vectors compared to chromone. |

Computational Chemistry in Lead Optimization

Computational methods are invaluable for accelerating the drug discovery process by predicting how molecules will interact with their targets, thus prioritizing which compounds to synthesize and test.

Virtual screening (VS) is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This can be done through two main approaches:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown, but a set of molecules known to be active is available. A pharmacophore model is generated based on the common structural features of the known active compounds. This model, representing the essential steric and electronic features required for activity (e.g., hydrogen bond donors/acceptors, aromatic rings), is then used as a 3D query to screen databases for new molecules that match the pharmacophore.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or cryo-EM), SBVS can be employed. This typically involves molecular docking, where candidate molecules are computationally placed into the binding site of the target. A scoring function is then used to estimate the binding affinity, and compounds with the best scores are selected for synthesis. This approach was used to identify novel chroman-4-one analogues with potential anticancer activity by docking them into the active site of the Akt enzyme. Molecular docking can also help rationalize observed SAR, as it did for ROCK2 inhibitors, where it suggested that hydrophobic interactions and interactions with specific residues were key for potency and selectivity.

These computational approaches provide a rational basis for optimizing lead compounds like 8-Methoxy-4-oxochroman-6-carboxylic acid, guiding modifications to improve potency and selectivity while minimizing off-target effects. nih.gov

Molecular Docking Analyses for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this method is instrumental in predicting the binding mode and affinity of a ligand (potential drug) within the active site of a target protein. For chromone and chroman derivatives, molecular docking studies have been pivotal in elucidating their mechanism of action and guiding the synthesis of more potent analogs.

For instance, in a study investigating 6-substituted 3-formyl chromone derivatives for their potential in treating diabetes, molecular docking was employed to assess their binding affinity with various proteins. One of the derivatives, 6-isopropyl-3-formyl chromone, exhibited a strong binding affinity for the insulin-degrading enzyme (IDE) with a binding energy of -8.5 kcal/mol. nih.gov This finding suggests a potential mechanism for its anti-diabetic activity and highlights the importance of the substituent at the 6-position of the chromone ring in modulating binding affinity. nih.gov

Similarly, docking studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides with the HERA protein have demonstrated substantial binding modes, further underscoring the utility of this approach in identifying key interactions between chromone derivatives and their biological targets. In another example, a docking study of various chromone derivatives against the MAO-B receptor revealed that a specific compound had the highest docking score of -10.402 kcal/mol, indicating a strong potential for MAO inhibition. tandfonline.com The study identified crucial interactions with the amino acid residue TYR398, which is known to be essential for inhibitory activity. tandfonline.com

Table 1: Examples of Molecular Docking Studies on Chromone Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Target Protein | Key Finding/Binding Energy | Reference |

|---|---|---|---|

| 6-substituted 3-formyl chromones | Insulin-degrading enzyme (IDE) | 6-isopropyl-3-formyl chromone showed a binding energy of -8.5 kcal mol−1. | nih.gov |

| Chromone derivatives | Monoamine oxidase B (MAO-B) | Compound 18 exhibited the highest docking score of -10.402 kcal/mol, with interactions with TYR398. | tandfonline.com |

| 2-styrylchromone derivatives | Kinesin Eg5 | MT3 derivative showed a predicted binding free energy of -33.89 ± 0.28 kcal/mol. | espublisher.com |

| Benzylidenechromanones | Coronavirus main protease (SARC-CoV-2 Mpro) | (Z)-3-(4′-chlorobenzylidene)-thiochroman-4-one demonstrated the highest binding affinity. | nih.gov |

Dynamic Simulations for Ligand-Target Complex Stability

A study on 6-substituted 3-formyl chromone derivatives utilized MD simulations to evaluate the stability of the protein-ligand complex at the active site. The root-mean-square deviation (RMSD) of the complex was found to be between 0.2 and 0.5 nm, indicating a stable interaction throughout the simulation. nih.gov Such low RMSD values suggest that the ligand remains tightly bound within the active site of the protein, reinforcing the findings from the initial docking studies. nih.gov

MD simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by static docking poses. These dynamic insights are crucial for a more accurate understanding of the binding mechanism and for the rational design of ligands with improved binding kinetics and stability. For other chromone derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex, further validating the potential of these compounds as therapeutic agents. tandfonline.com

Table 2: Example of Molecular Dynamics Simulation Findings for a Chromone Derivative This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Simulation Detail | Key Stability Metric | Implication | Reference |

|---|---|---|---|---|

| 6-substituted 3-formyl chromones | Assessment of protein-ligand complex stability | RMSD value between 0.2 and 0.5 nm | Indicates a strong and stable binding at the active site. | nih.gov |

Predictive Modeling for Pharmacokinetic Properties (excluding specific data)

The pharmacokinetic properties of a drug candidate, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for its success in clinical trials. In silico predictive modeling has become an indispensable tool in early drug discovery to assess the ADMET profile of compounds before they are synthesized, thereby reducing the time and cost associated with drug development. sci-hub.ru

For chromone and its derivatives, various in silico models have been employed to predict their drug-likeness and pharmacokinetic properties. espublisher.comnih.gov These models use the chemical structure of a compound to calculate a range of physicochemical and pharmacokinetic parameters. Studies on benzylidenechromanones, for example, have used ADME predictions to indicate that these compounds are likely to be lipophilic, have high gastrointestinal absorption, and are permeable to the blood-brain barrier. nih.gov Such predictions are invaluable for guiding the selection of candidates for further development.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most influential on the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Several 3D-QSAR studies have been conducted on chromone derivatives for various biological activities. In one such study focusing on chromone derivatives as HIV-1 protease inhibitors, a receptor-based molecular field analysis (MFA) model was developed. This model showed excellent statistical results with a cross-validated r² (r²cv) of 0.789, a conventional r² of 0.886, and a predictive r² (r²pred) of 0.995, indicating a highly predictive and robust model. nih.gov

Another 3D-QSAR study on synthetic antioxidant chromone derivatives using MFA also generated a statistically significant model with a good fit (r² = 0.868), a high cross-validated coefficient (r²cv = 0.771), and strong predictive ability (r²pred = 0.924). mdpi.comnih.govnih.gov Furthermore, a 3D-QSAR investigation of chromone derivatives as MAO inhibitors resulted in a significant model with an r² of 0.9064 and a q² of 0.8239. tandfonline.com

These QSAR studies provide valuable insights into the structural requirements for the desired biological activity. The contour maps generated from these models can guide medicinal chemists in modifying the lead structures to enhance their potency and selectivity.

Table 3: Summary of 3D-QSAR Studies on Chromone Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Biological Activity | QSAR Model Type | r² | r²cv / q² | r²pred | Reference |

|---|---|---|---|---|---|

| HIV-1 Protease Inhibition | Receptor-based MFA | 0.886 | 0.789 | 0.995 | nih.gov |

| Antioxidant Activity | MFA | 0.868 | 0.771 | 0.924 | mdpi.comnih.govnih.gov |

| MAO Inhibition | Atom-based | 0.9064 | 0.8239 | - | tandfonline.com |

Advanced Preclinical Evaluation and Future Research Directions

In Vitro Assays for Comprehensive Biological Activity Profiling

A foundational step in evaluating the therapeutic potential of 8-Methoxy-4-oxochroman-6-carboxylic acid involves a suite of in vitro assays to build a detailed profile of its biological effects at the cellular and molecular levels.

To investigate the potential anticancer properties of this compound, its effects on cell proliferation, apoptosis, and cell cycle progression would be systematically evaluated across a panel of human cancer cell lines. nih.govresearchgate.net

Cell Proliferation: Assays such as the MTT or SRB metabolic assays would be employed to determine the compound's impact on the growth of cancer cells. abcam.com These tests measure the metabolic activity of cells, which correlates with the number of viable cells, to establish a half-maximal inhibitory concentration (IC50) value. This value indicates the concentration of the compound required to inhibit cell growth by 50%. nih.gov

Apoptosis Induction: The ability of the compound to induce programmed cell death (apoptosis) would be assessed using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry. nih.gov This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing quantitative data on the mode of cell death induced by the compound. researchgate.net

Cell Cycle Analysis: Flow cytometry would also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.gov This can reveal if the compound causes cell cycle arrest at a specific checkpoint, a common mechanism for anticancer agents. researchgate.net

Table 1: Illustrative Data from Hypothetical Cell-Based Functional Assays This table presents hypothetical data to demonstrate how results from cell-based assays for this compound might be presented.

| Assay Type | Cell Line | Parameter Measured | Hypothetical Result |

|---|---|---|---|

| Cell Proliferation (MTT) | MCF-7 (Breast Cancer) | IC50 after 48h | 15.5 µM |

| Apoptosis (Annexin V) | MCF-7 (Breast Cancer) | % Apoptotic Cells at IC50 | 45.2% (Early + Late) |

| Cell Cycle Analysis | MCF-7 (Breast Cancer) | Cell Cycle Phase Arrest | G2/M Phase Arrest |

Given that many drugs exert their effects by inhibiting specific enzymes, biochemical assays are crucial for determining if this compound acts as an enzyme inhibitor. libretexts.org These assays would focus on enzymes relevant to diseases like cancer or inflammation, such as kinases or cyclooxygenases.

The study of enzyme kinetics would reveal the compound's mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its potency (Ki value). youtube.comkhanacademy.orgresearchgate.net By measuring the rate of an enzymatic reaction at various substrate and inhibitor concentrations, key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined, elucidating how the compound interacts with the enzyme's active site or other allosteric sites. libretexts.org

Table 2: Example Data from a Hypothetical Enzyme Inhibition Assay This table illustrates potential findings from a biochemical assay investigating the inhibitory effect of this compound on a target enzyme.

| Target Enzyme | Inhibition Potency (IC50) | Inhibition Constant (Ki) | Mode of Inhibition |

|---|---|---|---|

| Hypothetical Kinase X | 5.2 µM | 2.8 µM | Competitive |

To understand the compound's effect on specific cellular signaling pathways, reporter gene assays would be utilized. qiagen.com These assays are powerful tools for monitoring the activation or inhibition of transcription factors that are key regulators of pathways involved in inflammation (e.g., NF-κB), cell survival, or stress responses. discoverx.com In these systems, the regulatory element of a gene of interest is linked to a reporter gene (such as luciferase or green fluorescent protein). nih.govnih.gov A change in the reporter signal upon treatment with the compound provides a quantitative measure of pathway modulation. colab.ws

In Vivo Efficacy Studies in Preclinical Disease Models (e.g., Inflammation, Oncology, Infection)

Following promising in vitro results, the efficacy of this compound would be evaluated in preclinical animal models that mimic human diseases.

Inflammation Models: The anti-inflammatory potential could be assessed in models like carrageenan-induced paw edema in rodents, where a reduction in swelling would indicate efficacy. nih.govpharmaron.com Other models could investigate its effects on inflammatory mediators like cytokines (e.g., TNF-α, IL-6). plos.orgnih.gov

Oncology Models: For anticancer evaluation, cell line-derived xenograft (CDX) models are standard. crownbio.com In this approach, human cancer cells are implanted into immunocompromised mice, and the compound's ability to inhibit tumor growth is monitored over time. researchgate.net

Infection Models: The compound's potential as an antimicrobial agent could be tested in various infection models. For instance, its efficacy against fungal infections could be evaluated in a murine model of systemic candidiasis. nih.gov

Systems Biology and Omics Approaches for Pathway Elucidation

To gain a comprehensive, unbiased understanding of the compound's mechanism of action, systems biology approaches would be employed. researchgate.net High-throughput "omics" technologies can reveal global changes within the cell upon treatment. nih.gov

Transcriptomics (RNA-Seq): This would identify all genes whose expression is altered by the compound, pointing towards affected pathways.

Proteomics: This analyzes changes in the levels of thousands of proteins, providing a direct view of the cellular machinery being impacted.

Metabolomics: This profiles changes in small-molecule metabolites, offering insights into the compound's effects on cellular metabolism.

Integrating these large datasets can help construct a detailed picture of the drug's mechanism, identify novel targets, and discover potential biomarkers for its activity. nih.gov

Development of Prodrug Strategies and Targeted Delivery Systems

The carboxylic acid group on this compound is a key feature that can be leveraged for developing prodrugs. researchgate.net Carboxylic acids can sometimes limit a molecule's ability to cross cell membranes, thus impeding bioavailability. numberanalytics.com

A common prodrug strategy involves converting the carboxylic acid into an ester. uobabylon.edu.iq This modification increases lipophilicity, which can enhance absorption and cell permeability. patsnap.com Once inside the body or target cell, endogenous esterase enzymes would hydrolyze the ester, releasing the active carboxylic acid-containing drug. nih.gov This approach can improve the pharmacokinetic profile of the parent compound.

Furthermore, advanced targeted delivery systems, such as nanoparticles or antibody-drug conjugates, could be explored to deliver the compound specifically to diseased tissues, thereby increasing efficacy and reducing potential side effects. harvard.edu

Prospects for Novel Therapeutic Applications of this compound Analogues

The chromone (B188151) scaffold, a key structural component of this compound, is a recognized pharmacophore with a wide range of biological activities. tsijournals.com Modifications to this core structure have yielded numerous analogues with potential therapeutic applications in diverse fields such as neurodegenerative diseases, inflammation, cancer, and infectious diseases. researchgate.net Ongoing research into these derivatives focuses on optimizing their potency, selectivity, and pharmacokinetic profiles to develop novel treatments for various challenging conditions.

A significant area of exploration for chromone analogues is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. nih.gov Researchers are designing multi-target-directed ligands by modifying the chromone structure. These analogues often aim to inhibit key enzymes involved in the pathology of Alzheimer's, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE). nih.gov For instance, certain novel chromone derivatives have demonstrated potent inhibitory activity against human MAO-A and MAO-B. nih.gov The strategic design of these compounds often involves creating hybrid molecules, such as combining the chromone core with moieties from existing drugs like rivastigmine. nih.gov

The anti-inflammatory properties of chromone derivatives are another promising avenue of research. nih.gov Analogues are being developed to target key signaling pathways involved in the inflammatory response. One study reported a novel chromone derivative, DCO-6, that exhibits anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. nih.gov This compound was shown to significantly reduce the production of inflammatory mediators like nitric oxide, IL-1β, and IL-6. nih.gov Further structure-activity relationship (SAR) studies on chromone derivatives have identified key structural features, such as a methoxy (B1213986) group at the 7-position and a hydrogen bond donor on an attached phenyl ring, that are crucial for potent anti-inflammatory effects, specifically the inhibition of superoxide (B77818) anion generation from neutrophils. nih.gov

In oncology, chromone-based derivatives are being investigated for their potential as anticancer agents. researchgate.net Flavopiridol, a well-known chromone derivative, functions as a cyclin-dependent kinase (CDK) inhibitor. researchgate.net Research is also exploring chromone analogues as inhibitors of other cancer-related targets, including DNA-dependent protein kinase and topoisomerases. researchgate.net Synthetic modifications, such as the introduction of a heterocyclic thioether group, are being explored to enhance the anticancer efficacy of these compounds. researchgate.net

The versatility of the chromone scaffold also extends to the development of antiviral agents. researchgate.net Natural and synthetic chromone compounds have shown potential broad-spectrum antiviral effects against a range of human viruses. researchgate.net Research is ongoing to synthesize and test new derivatives for their ability to inhibit viral replication and pathogenicity. researchgate.net For example, novel chromone derivatives containing dithioacetals have been prepared and evaluated for their activity against plant viruses like the Tomato Spotted Wilt Virus (TSWV), showing promising inhibitory results. researchgate.net

The tables below summarize the preclinical data for several chromone analogues, highlighting their therapeutic targets and inhibitory activities.

Table 1: Inhibitory Activity of Chromone Analogues in Neurodegenerative Disease Models

| Compound | Target | IC₅₀ (µM) | Therapeutic Area |

|---|---|---|---|

| Compound 15 | hMAO-A | 5.12 | Alzheimer's Disease |

| Compound 15 | hMAO-B | 0.816 | Alzheimer's Disease |

| Compound 26 | AChE | 5.58 | Neurodegenerative Therapy |

| Compound 26 | MAO-B | 7.20 | Neurodegenerative Therapy |

| Compound 42 | eeAChE | 3 | Alzheimer's Disease |

| Compound 42 | Equine Serum BuChE | 0.006 | Alzheimer's Disease |

| Compound 43 | eeAChE | 0.7 | Alzheimer's Disease |

| Compound 43 | Equine Serum BuChE | 2 | Alzheimer's Disease |

Data sourced from a review on chromone scaffolds in neurodegenerative therapeutics. nih.gov

Table 2: Anti-inflammatory Activity of Chromone Analogues

| Compound | Activity | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| DCO-6 | Inhibition of LPS-induced NO, IL-1β, IL-6 production | Not specified | Inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway |

| Compound 16 | Inhibition of superoxide anion generation | 5.0 ± 1.4 | Anti-inflammatory |

Data sourced from studies on the anti-inflammatory properties of novel chromone derivatives. nih.govnih.gov

The continued exploration of structure-activity relationships and the synthesis of novel analogues of this compound hold significant promise for the development of new therapeutic agents to address a wide range of unmet medical needs.

Q & A

Q. What are the recommended synthetic routes for 8-Methoxy-4-oxochroman-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of the chroman core. A plausible route starts with 6-methoxychroman-4-one, followed by regioselective carboxylation at the 6-position via Friedel-Crafts acylation or direct oxidation of a methyl group. For example, using KMnO₄ under acidic conditions (H₂SO₄/H₂O) can oxidize a 6-methyl substituent to a carboxylic acid. Yield optimization requires precise temperature control (60–80°C) and stoichiometric adjustments to avoid over-oxidation. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) is critical due to polar byproducts .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm regiochemistry (e.g., methoxy at C8, carbonyl at C4). Key signals include a downfield-shifted carbonyl carbon (~190 ppm in ¹³C NMR) and methoxy protons as a singlet (~δ 3.8 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₀O₅).

- X-ray Crystallography : Resolves stereochemical ambiguities; single-crystal diffraction (Cu-Kα radiation) provides bond-length validation .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) using a C18 column and methanol/water gradient.

Q. How does the methoxy group at C8 influence the compound’s solubility and reactivity?

- Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) via dipole interactions but reduces aqueous solubility due to hydrophobic effects. Reactivity studies show that the electron-donating methoxy group stabilizes adjacent electrophilic centers, facilitating nucleophilic attacks at C4 (oxo group) or C6 (carboxylic acid). Comparative studies with non-methoxy analogs (e.g., 4-oxochroman-6-carboxylic acid) reveal slower esterification kinetics for the methoxy derivative, likely due to steric hindrance .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antioxidant vs. anti-inflammatory assays) often stem from:

- Impurity Profiles : Trace aldehydes from incomplete oxidation can interfere with biological assays. Validate purity via LC-MS before testing.

- Cell Line Variability : Use standardized cell lines (e.g., RAW 264.7 for inflammation) and replicate assays across independent labs.

- Metabolic Instability : Assess plasma stability (e.g., incubation in rat plasma at 37°C for 1–24 hrs) to identify rapid degradation pathways .

Q. How can regioselective modification of the chroman core be achieved to explore structure-activity relationships (SAR)?

- Methodological Answer :

- C4 Oxo Group : Reduce to a hydroxyl group using NaBH₄/CeCl₃ (Luche reduction) to study hydrogen-bonding effects.

- C6 Carboxylic Acid : Convert to amides via EDCI/HOBt coupling with primary amines, enabling cytotoxicity profiling.

- C8 Methoxy : Demethylate with BBr₃ (CH₂Cl₂, −78°C) to generate a phenol derivative for comparative SAR .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~1.5), BBB permeability (low), and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 (PDB ID: 5KIR) to rationalize anti-inflammatory activity.

- Validation : Compare predicted half-life (e.g., 2–4 hrs) with in vivo rodent studies (IV administration, plasma sampling at 0–24 hrs) .

Methodological Challenges and Solutions

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-proline to induce asymmetry during cyclization steps.

- Chiral HPLC : Employ a Chiralpak IA column (hexane/isopropanol, 90:10) to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra with DFT-simulated curves .

Q. What are the best practices for stabilizing this compound in long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-dry in amber vials under argon to prevent oxidation.

- Temperature : Store at −20°C with desiccants (silica gel).

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.